

# Unraveling DW-1350: A Case of Mistaken Identity in Kinase Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DW-1350

Cat. No.: B1670998

[Get Quote](#)

A comprehensive review of publicly available scientific and clinical data reveals that the compound designated as **DW-1350** is not a dual inhibitor of Tropomyosin receptor kinase (TRK) and ROS1 proto-oncogene 1 (ROS1) as has been suggested. Instead, **DW-1350** is identified as a leukotriene B4 (LTB4) receptor antagonist that has been under investigation for the treatment of osteoporosis. This in-depth analysis clarifies the compound's true mechanism of action and corrects a significant misattribution within drug development discourse.

Initial investigations into **DW-1350** as a potential dual TRK/ROS1 inhibitor yielded no corroborating evidence in preclinical or clinical research literature. Extensive database searches failed to link **DW-1350** to the inhibition of these specific kinase targets.

Further inquiry has definitively established **DW-1350**'s identity and therapeutic focus. Developed by Dong Wha Pharmaceuticals, **DW-1350** has been the subject of clinical investigation for its potential role in bone metabolism.[1][2]

## The True Target: Leukotriene B4 Receptor

**DW-1350** functions as a potent antagonist of the leukotriene B4 receptor.[3] This receptor is a key component of inflammatory pathways and has also been implicated in the regulation of bone cell activity. The therapeutic rationale for **DW-1350** in osteoporosis is based on a dual mechanism of action: the inhibition of bone resorption by osteoclasts and the promotion of bone formation by osteoblasts.[1][2]

## Clinical Development for Osteoporosis

As of a 2013 report, **DW-1350** had advanced to Phase II clinical trials for the treatment of osteoporosis.<sup>[1]</sup> Licensing agreements for its development and commercialization were established with Procter & Gamble Pharmaceuticals and Teijin Pharma for various global regions.<sup>[1][2]</sup>

## Chemical Identity

The chemical structure and properties of **DW-1350** are publicly available in chemical databases such as PubChem. Its molecular formula is C<sub>25</sub>H<sub>31</sub>N<sub>3</sub>O<sub>3</sub>S.<sup>[4]</sup>

In conclusion, the assertion that **DW-1350** is a dual TRK/ROS1 inhibitor is not supported by any available scientific evidence. The compound is, in fact, a leukotriene B4 receptor antagonist developed for the treatment of osteoporosis. This clarification is crucial for researchers, scientists, and drug development professionals to ensure accurate understanding and direction in their respective fields. There is no data to present on its activity as a TRK/ROS1 inhibitor, no experimental protocols for such an evaluation, and consequently, no signaling pathways or workflows to visualize for this incorrect indication.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 2. DONG WHA PHARMACEUTICAL CO., LTD [\[m.dong-wha.co.kr\]](https://m.dong-wha.co.kr)
- 3. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- 4. DW-1350 | C<sub>25</sub>H<sub>31</sub>N<sub>3</sub>O<sub>3</sub>S | CID 10139005 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Unraveling DW-1350: A Case of Mistaken Identity in Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670998#dw-1350-as-a-dual-trk-ros1-inhibitor\]](https://www.benchchem.com/product/b1670998#dw-1350-as-a-dual-trk-ros1-inhibitor)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)